molecular formula C15H11ClN2O3 B11348471 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11348471
M. Wt: 302.71 g/mol
InChI Key: PCZQSFNISFKXKB-UHFFFAOYSA-N
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Description

2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a heterocyclic compound that features a benzoxazine ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-2H-1,4-benzoxazin-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the core structure of the compound .

Scientific Research Applications

2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazine ring system, combined with the benzamide moiety, allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

2-chloro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C15H11ClN2O3/c16-11-4-2-1-3-10(11)15(20)17-9-5-6-13-12(7-9)18-14(19)8-21-13/h1-7H,8H2,(H,17,20)(H,18,19)

InChI Key

PCZQSFNISFKXKB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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